molecular formula C7H4FN3O2 B15071171 4-Fluoro-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid CAS No. 1016241-81-8

4-Fluoro-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid

Cat. No.: B15071171
CAS No.: 1016241-81-8
M. Wt: 181.12 g/mol
InChI Key: PAYLIYUKVLBCRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

CAS No.

1016241-81-8

Molecular Formula

C7H4FN3O2

Molecular Weight

181.12 g/mol

IUPAC Name

4-fluoro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C7H4FN3O2/c8-5-3-1-4(7(12)13)11-6(3)10-2-9-5/h1-2H,(H,12,13)(H,9,10,11)

InChI Key

PAYLIYUKVLBCRG-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC2=C1C(=NC=N2)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps :

    Formation of the pyrrolo[2,3-D]pyrimidine core: This step involves the cyclization of appropriate intermediates under controlled conditions.

    Introduction of the fluorine atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production methods for 4-Fluoro-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations . Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

4-Fluoro-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid has several scientific research applications :

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets . It may act as an inhibitor of enzymes or receptors by binding to their active sites, thereby modulating their activity. The pathways involved can include inhibition of DNA synthesis, disruption of cell signaling, or interference with metabolic processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) pKa (Carboxylic Acid) Key Features
4-Fluoro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid 4-F, 6-COOH C₇H₄FN₃O₂ 181.12 ~3.02* High electronegativity, small substituent
4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid 4-Cl, 7-PhSO₂, 6-COOH C₁₃H₈ClN₃O₄S 337.73 Not reported Bulky sulfonyl group enhances steric hindrance
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid 2,4-diCl, 6-COOH C₇H₃Cl₂N₃O₂ 232.02 Not reported Increased electron deficiency due to dual Cl substituents
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid 4-Cl, 6-COOH C₇H₄ClN₃O₂ 197.58 Not reported Chlorine’s larger size increases molecular weight vs. F analog
2-(Methoxycarbonyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid 2-COOCH₃, 7-CH₃, 6-COOH C₁₀H₉N₃O₄ 235.20 Not reported Methyl and methoxycarbonyl enhance lipophilicity

*Estimated based on parent compound (C₇H₅N₃O₂, pKa ~3.02 ); fluorine’s electron-withdrawing effect may further lower pKa.

Biological Activity

4-Fluoro-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid (CAS No. 1016241-81-8) is a heterocyclic compound that has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C7_7H4_4FN3_3O2_2
Molecular Weight: 181.12 g/mol
pKa: 3.209
LogP: 0.62
Appearance: Off-white powder

Pharmacological Activity

4-Fluoro-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid exhibits a range of biological activities, primarily linked to its interaction with various enzymes and receptors.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • In vitro Studies: The compound demonstrated significant growth inhibition in various cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells, with IC50_{50} values ranging from 1.75 to 9.46 µM, outperforming the standard chemotherapy agent 5-Fluorouracil (5-FU) which had IC50_{50} values of 17.02 µM and 11.73 µM respectively .
  • Mechanism of Action: The compound induces apoptosis in cancer cells through caspase activation, notably increasing caspase 9 levels in treated samples .

Antiviral Activity

The compound has shown promising antiviral properties against influenza viruses:

  • Efficacy: It exhibited superior antiviral activity against both Oseltamivir-sensitive and resistant strains of influenza A virus, with effective viral load reduction observed in animal models .
  • Safety Profile: In vivo studies indicated no acute toxicity at doses up to 2000 mg/kg in Kunming mice .

Structure-Activity Relationship (SAR)

The biological activity of 4-Fluoro-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid is influenced by its structural features:

  • Fluorine Substitution: The presence of fluorine at the 4-position enhances the compound's lipophilicity and may improve its binding affinity to target proteins.
  • Pyrrolo-Pyrimidine Framework: This moiety is critical for the interaction with enzymes such as dihydrofolate reductase (DHFR), which is essential for nucleotide synthesis.

Case Studies and Research Findings

Several research articles provide insights into the biological activities of this compound:

Study Findings
MDPI Review (2022)Discussed synthesis methods and therapeutic potential; highlighted anticancer properties against specific cell lines .
NCBI Study (2024)Investigated metabolic stability and aqueous solubility; reported on structure modifications improving activity profiles .
Recent Advances in Pyrimidine-Based Drugs (2024)Evaluated various derivatives; noted that modifications could enhance efficacy against cancer cells while maintaining low toxicity .

Q & A

Q. What are the common synthetic routes for 4-Fluoro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid derivatives?

Methodological Answer: Synthesis typically involves multi-step reactions starting with pyrrolo[2,3-d]pyrimidine precursors. Key steps include:

  • Nucleophilic substitution : For example, reacting 4-chloroaniline with intermediates under reflux in iPrOH with HCl to introduce aryl groups .
  • Cyclization and fluorination : As in , formamidine addition followed by fluorination steps under controlled conditions (e.g., 65% yield, 163.1°C melting point) .
  • Coupling reactions : Use of coupling agents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM) in anhydrous DMF for esterification or amide formation .

Q. How is the purity and structural integrity of 4-Fluoro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid confirmed?

Methodological Answer:

  • Structural confirmation :
    • 1H/13C NMR : Chemical shifts (e.g., δ 5.97 ppm for NH2 in ) and coupling constants verify substituent positions .
    • HRMS : Exact mass matching (e.g., m/z 375.1814 for (R)-20h in ) confirms molecular formula .
  • Purity assessment :
    • HPLC : >99% purity achieved via reverse-phase chromatography (e.g., ) .
    • Melting point analysis : Sharp melting points (e.g., 212°C in ) indicate crystalline purity .

Advanced Research Questions

Q. How can coupling reactions involving moisture-sensitive intermediates be optimized?

Methodological Answer:

  • Anhydrous conditions : Use of inert atmosphere (N2/Ar) and pre-dried solvents (e.g., anhydrous DMF in ) .
  • Reagent selection : CDMT/NMM for efficient activation without side reactions. Molecular sieves scavenge trace moisture .
  • Monitoring : TLC or LCMS at intervals (e.g., every 2 hours) to track progress and prevent over-reaction .

Q. What strategies resolve contradictory biological activity data across studies?

Methodological Answer:

  • Standardized assays : Replicate experiments using recombinant kinases (e.g., EGFR, VEGFR2 in ) and consistent cell lines .
  • Meta-analysis of substituent effects : Compare fluorinated vs. chlorinated analogs (e.g., vs. 5) to clarify structure-activity relationships .
  • Orthogonal validation : Combine kinase inhibition assays with cellular uptake studies (e.g., fluorination enhances uptake in ) .

Q. How do researchers design analogs to improve target specificity in kinase inhibition?

Methodological Answer:

  • Substituent modification : Introduce electron-withdrawing groups (e.g., fluorine at position 4) to enhance binding to kinase active sites () .
  • Molecular docking : Use computational models to predict interactions with residues (e.g., ATP-binding pocket of EGFR) .
  • Cellular vs. enzymatic assays : Validate target engagement using both recombinant enzymes () and cell-based proliferation assays () .

Q. What are the challenges in scaling up fluorinated pyrrolo[2,3-d]pyrimidine synthesis?

Methodological Answer:

  • Purification bottlenecks : Use preparative HPLC or recrystallization (e.g., CHCl3/CH3OH in ) for gram-scale purity .
  • Byproduct control : Optimize stoichiometry (e.g., 1.5 eq of 2-fluoro-4-chloroaniline in ) to minimize unreacted intermediates .
  • Thermal stability : Monitor exothermic reactions during fluorination steps to prevent decomposition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.